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Abstract
The thiazolidine-2,4-dione (TZD) nucleus represents a cornerstone scaffold in medicinal

chemistry, celebrated for its broad therapeutic versatility.[1][2] Initially rising to prominence with

the "glitazone" class of insulin-sensitizing agents for Type 2 Diabetes Mellitus, the TZD

framework has since demonstrated significant potential across a spectrum of diseases,

including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4][5][6][7] This

guide provides an in-depth exploration of the TZD class, beginning with its core mechanism of

action as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist. We will dissect the

intricate structure-activity relationships that govern its biological effects, detail robust synthetic

protocols, and critically evaluate its clinical landscape, including both its therapeutic successes

and its well-documented adverse effects. Finally, we will examine the future trajectory of TZD-

based drug design, focusing on the development of next-generation modulators with enhanced

safety profiles. This document is intended for researchers, chemists, and drug development

professionals seeking a comprehensive understanding of this pivotal pharmacophore.

The Core Mechanism of Action: PPARγ Agonism
The primary and most well-understood mechanism of action for classical thiazolidinediones is

their role as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor-gamma

(PPARγ).[8][9] PPARγ is a ligand-activated transcription factor belonging to the nuclear
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hormone receptor superfamily, which plays a master regulatory role in adipogenesis, lipid

metabolism, and glucose homeostasis.[2][8][10]

The causality behind their therapeutic effect, particularly in insulin sensitization, is a multi-step

intracellular cascade:

Ligand Binding: The TZD molecule crosses the cell membrane and enters the nucleus,

where it binds directly to the ligand-binding domain (LBD) of PPARγ.[8]

Conformational Change & Heterodimerization: This binding event induces a conformational

change in the PPARγ receptor, causing it to form a heterodimer with another nuclear

receptor, the Retinoid X Receptor (RXR).[8]

PPRE Binding: The activated PPARγ-RXR heterodimer then binds to specific DNA

sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the

promoter regions of target genes.[8][11]

Gene Transcription Modulation: This binding recruits a complex of co-activator proteins,

initiating the transcription of genes involved in insulin signaling and metabolism. Key

upregulated genes include those for Glucose Transporter type 4 (GLUT4), which facilitates

glucose uptake into muscle and fat cells, and adiponectin, an adipokine that improves insulin

sensitivity.[11]

This modulation of gene expression is the fundamental reason why TZDs decrease insulin

resistance. By enhancing the transcription of genes that promote glucose uptake and regulate

lipid storage, they effectively improve the body's response to its own insulin.[8][12]
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Figure 1: Thiazolidinedione signaling pathway via PPARγ activation.

Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of TZD derivatives is exquisitely sensitive to their molecular

structure. A validated pharmacophore model for PPARγ agonism consists of three essential

components: an acidic TZD head, a central aromatic linker, and a lipophilic tail.[13]

Understanding the SAR is critical for rationally designing new compounds with improved

potency and selectivity.

The Thiazolidinedione Head (Positions 1-4): This acidic group is the primary anchor, forming

crucial hydrogen bonds with amino acid residues (like His323, Tyr473, and His449) in the

PPARγ ligand-binding pocket. The integrity of the 2,4-dione system is generally considered

essential for activity.

The C5 Position: This is the most common site for modification. It connects the TZD head to

the central linker. The geometry at this position, often involving a benzylidene group, is

critical for correctly orienting the molecule within the binding site.

The Central Aromatic Ring: This linker unit provides a rigid scaffold. Substitutions on this ring

can modulate electronic properties and steric fit.

The Lipophilic Tail: This variable portion interacts with a large hydrophobic pocket in the

receptor. The nature of this tail significantly influences potency and isoform selectivity. For

example, the pyridyl group in rosiglitazone and the phenoxy-ethyl group in pioglitazone

occupy this region.

The table below summarizes key SAR findings from medicinal chemistry campaigns.
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Modification Site Structural Change Impact on Activity Rationale

TZD Head (N3)
Substitution with small

alkyl or aryl groups.

Often tolerated, but

can alter

pharmacokinetics.

The N3 position is

solvent-exposed,

allowing for some

modification without

disrupting core

binding interactions.[1]

Linker (C5)
Introduction of a

benzylidene bridge.

Generally required for

potent PPARγ

agonism.

Orients the lipophilic

tail correctly into the

hydrophobic pocket of

the receptor.[14]

Central Ring
Ortho-substitution on

the phenyl ring.
Can decrease activity.

Steric hindrance may

prevent optimal

alignment within the

binding pocket.

Lipophilic Tail

Varies widely (e.g.,

ether, alkyl chains,

heterocyclic rings).

Major determinant of

potency and

selectivity.

This region explores a

large, adaptable

hydrophobic pocket;

optimizing this

interaction is key to

high-affinity binding.

[13]

Synthesis of the Thiazolidinedione Scaffold
The accessibility of the TZD core through straightforward and scalable synthetic routes has

contributed significantly to its status as a privileged scaffold.[2] Below are protocols for both a

classical and a modern microwave-assisted approach to synthesizing TZD derivatives.

Experimental Protocol 1: Classical Synthesis of 5-Aryl
TZD Derivatives
This two-step process involves the initial formation of the TZD ring followed by a Knoevenagel

condensation to install the C5-substituent.
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Step A: Synthesis of 2,4-Thiazolidinedione Core Causality: This reaction proceeds by refluxing

thiourea with chloroacetic acid. The initial nucleophilic attack of the sulfur atom of thiourea on

the α-carbon of chloroacetic acid, followed by intramolecular cyclization and subsequent

hydrolysis of the imino intermediate under acidic conditions, yields the stable dione ring.[1][15]

[16][17]

Reagents: Combine equimolar amounts of thiourea (e.g., 4.56 g, 0.06 mol) and chloroacetic

acid (e.g., 5.64 g, 0.06 mol) in a round-bottom flask.[16]

Solvent: Add a minimal amount of water (e.g., 12 mL) to create a slurry.[16]

Acidification: Slowly add concentrated hydrochloric acid (e.g., 6 mL) to the stirring mixture.

[16]

Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 100-

110°C for 8-10 hours.[16] The solution should become clear before a precipitate forms.

Isolation: Cool the reaction mixture to room temperature, then in an ice bath. The product will

crystallize.

Purification: Collect the crystalline solid by vacuum filtration, wash with cold water, and

recrystallize from water or ethanol to yield pure 2,4-thiazolidinedione.

Step B: Knoevenagel Condensation for C5-Substitution Causality: This base-catalyzed

condensation between the active methylene group at the C5 position of the TZD ring and an

aromatic aldehyde creates the C=C double bond of the benzylidene linker. Piperidine acts as a

weak base to deprotonate the C5 position, creating a nucleophilic carbanion that attacks the

aldehyde carbonyl.

Reagents: In a round-bottom flask, suspend equimolar amounts of 2,4-thiazolidinedione

(from Step A, e.g., 4.91 g, 0.042 mol) and a substituted benzaldehyde (e.g., 4-

hydroxybenzaldehyde, 5.12 g, 0.042 mol) in toluene (e.g., 10 mL).[16]

Catalyst: Add a catalytic amount of piperidine (2-3 drops).[16]

Reaction: Reflux the mixture with stirring, using a Dean-Stark apparatus to remove the water

formed during the reaction. Continue refluxing for 1 hour after all water has been removed.
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[16]

Isolation: Cool the reaction mixture. The product will precipitate from the toluene.

Purification: Filter the solid product and wash with cold toluene and then cold ethanol to yield

the pure 5-aryl-thiazolidinedione derivative.[16]
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Figure 2: General workflow for the classical synthesis of TZD derivatives.

Experimental Protocol 2: Microwave-Assisted
Knoevenagel Condensation
Causality: Microwave irradiation provides rapid, uniform heating, which dramatically

accelerates reaction rates compared to conventional heating. This allows the condensation to
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be completed in minutes instead of hours, often with higher yields and purity.[18][19]

Reagents: In a microwave pressure vial, combine the substituted aryl aldehyde (1.0 mmol),

2,4-thiazolidinedione (1.5 mmol), and silica gel (200 mg).[18]

Solvent/Catalyst: Add toluene (2 mL) followed by acetic acid (~0.25 mL) and piperidine

(~0.25 mL).[18]

Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 110°C for 25 minutes

(e.g., 5-minute ramp to temperature, 20-minute hold).[18]

Work-up: After cooling, dilute the mixture with water (4 mL) and precipitate the product on ice

for 15 minutes.[18]

Isolation: Remove the silica gel by vacuum filtration, washing it with hot methanol.

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product,

which can be further purified by recrystallization if necessary.

Clinical Landscape and Evolving Therapeutic
Applications
While initially developed for a single indication, the TZD scaffold has proven to be a versatile

starting point for drugs targeting a range of diseases.

Primary Indication: Type 2 Diabetes Mellitus
The "glitazone" class, including Pioglitazone and Rosiglitazone, revolutionized the treatment of

type 2 diabetes by directly targeting insulin resistance.[20] Their ability to enhance glucose

uptake in peripheral tissues provides durable glycemic control.[12] However, their clinical use

has been tempered by significant safety concerns, which are discussed in the following section.

Emerging Therapeutic Areas
The biological activities of TZDs extend far beyond PPARγ-mediated metabolic control, making

them attractive candidates for other diseases.
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Oncology: A growing body of evidence shows that TZD derivatives possess potent

anticancer properties.[3][5] Their mechanisms are often independent of PPARγ and involve

the modulation of critical cancer signaling pathways, including PI3K/Akt, Raf/MEK/ERK, and

Wnt.[3][21] They have been shown to induce apoptosis, arrest the cell cycle, and inhibit

angiogenesis in various cancer cell lines, including breast, prostate, and colon cancer.[21]

[22][23]

Neurodegenerative Diseases: In the context of Alzheimer's disease, TZDs have shown

promise in preclinical and early clinical studies.[4] Their neuroprotective effects are attributed

to multiple actions, including reducing neuroinflammation, facilitating the clearance of

amyloid-β plaques, inhibiting tau hyperphosphorylation, and improving mitochondrial

function.[4][7][24][25]

Anti-Inflammatory Applications: Through both PPARγ-dependent and -independent

mechanisms, TZDs can suppress the production of pro-inflammatory cytokines, making them

potential treatments for chronic inflammatory diseases.[3][6]

Adverse Effects and Safety Profile: The Achilles'
Heel
The clinical utility of first-generation TZDs has been significantly limited by a distinct profile of

adverse effects. A thorough understanding of these risks is essential for any professional

working with this class of compounds.
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Adverse Effect Mechanism
Clinical Considerations &
Management

Fluid Retention & Edema

PPARγ activation in the renal

collecting ducts stimulates

sodium and water

reabsorption, mimicking the

effect of aldosterone.[26][27]

The most common side effect,

occurring in ~5-15% of

patients.[26] It is dose-related

and can lead to or exacerbate

congestive heart failure. TZDs

are contraindicated in patients

with NYHA Class III or IV heart

failure.[28]

Weight Gain

A combination of fluid retention

and an increase in

subcutaneous adipose tissue

mass due to the differentiation

of preadipocytes.[12][27][29]

Weight gain is a common and

expected side effect. Patients

should be counseled

accordingly. The fat gain is

primarily subcutaneous, not

visceral.[27]

Bone Fractures

PPARγ activation in bone

marrow stromal cells biases

differentiation away from bone-

forming osteoblasts and

towards fat-forming

adipocytes, leading to

decreased bone mineral

density.[27][28]

There is an increased risk of

fractures, particularly in the

distal extremities of women.

[27][28] This risk should be

considered in postmenopausal

women or patients with

osteoporosis.

Hepatotoxicity

An idiosyncratic reaction, the

mechanism is not fully

elucidated.

This was a severe, albeit rare,

complication with the first TZD,

troglitazone, leading to its

withdrawal from the market.

[28][30] Newer agents like

pioglitazone and rosiglitazone

have a much lower risk, but

routine liver enzyme

monitoring was historically

recommended.[28]
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Bladder Cancer

A potential association has

been noted with long-term

pioglitazone use, though the

data remains controversial and

a definitive causal link has not

been established.[29]

This remains an area of

ongoing investigation and is

listed as a potential risk in

prescribing information.

The Next Generation: Rational Design for Improved
Safety
The significant side effects of full PPARγ agonists have driven the field toward developing more

nuanced modulators. The goal is to dissociate the desired insulin-sensitizing effects from the

adverse events like fluid retention and bone density loss.

Selective PPARγ Modulators (SPPARMs): This is the most promising strategy. SPPARMs

are partial agonists or compounds that induce a unique receptor conformation.[31] This

selective activation is thought to recruit a different set of co-regulator proteins to the PPREs,

leading to the transcription of a subset of genes. The hypothesis is that the genes

responsible for insulin sensitization can be activated without strongly upregulating the genes

responsible for adverse effects.

Non-TZD Scaffolds: Research has expanded to identify novel chemical structures that can

bind to and modulate PPARγ without the classic thiazolidinedione core.[32] This approach

aims to find ligands with entirely different pharmacokinetic and side-effect profiles.

Pan-PPAR Agonists: These compounds are designed to activate multiple PPAR isoforms

simultaneously (PPARα, γ, and δ).[31] The rationale is that combined activation can produce

a more comprehensive and beneficial metabolic effect (e.g., improving both glucose control

and dyslipidemia) than a selective agonist.[33]
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Evolution of PPARγ-Targeted Drugs
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Figure 3: Conceptual evolution of drug design strategies targeting PPARs.

Conclusion and Future Perspectives
The thiazolidinedione scaffold has had a remarkable journey in medicinal chemistry. From its

introduction as a single-target antidiabetic agent to its current status as a versatile platform for

developing therapies for cancer and neurodegeneration, its importance is undeniable. The

challenges posed by the side-effect profile of the first-generation glitazones have not spelled

the end for this scaffold; rather, they have catalyzed innovation. The ongoing development of

selective modulators and multi-target agonists demonstrates a sophisticated, rational approach

to drug design. The future of TZD-based therapeutics will likely involve leveraging this

structural and mechanistic understanding to create highly targeted agents for specific patient

populations, fulfilling the promise of personalized medicine. The TZD story is a powerful

illustration of how a deep understanding of mechanism, SAR, and clinical limitations can drive

the evolution of a drug class toward greater safety and efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal
Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal
chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

4. Therapeutic Actions of the Thiazolidinediones in Alzheimer's Disease - PMC
[pmc.ncbi.nlm.nih.gov]

5. pubs.vensel.org [pubs.vensel.org]

6. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic
Potential [mdpi.com]

7. researchgate.net [researchgate.net]

8. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and
future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

9. sciencescholar.us [sciencescholar.us]

10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through
design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in
vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. diabetes.co.uk [diabetes.co.uk]

13. benchchem.com [benchchem.com]

14. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic
strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

15. ijppr.humanjournals.com [ijppr.humanjournals.com]

16. thepharmajournal.com [thepharmajournal.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1348184?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8251912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8251912/
https://www.researchgate.net/figure/Various-synthetic-routes-to-yield-the-2-4-thiazolidinedione-core_fig4_361629927
https://pmc.ncbi.nlm.nih.gov/articles/PMC12168930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12168930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4637502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4637502/
https://pubs.vensel.org/index.php/jphchem/article/view/250
https://www.mdpi.com/2306-5354/12/10/1024
https://www.mdpi.com/2306-5354/12/10/1024
https://www.researchgate.net/publication/283291070_Therapeutic_Actions_of_the_Thiazolidinediones_in_Alzheimer's_Disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC2496982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2496982/
https://sciencescholar.us/journal/index.php/ijhs/article/download/11617/8561/8676
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650958/
https://www.researchgate.net/figure/Mechanism-of-action-of-PPARg-when-it-is-activated-by-its-exogenous-ligands_fig4_303478611
https://www.diabetes.co.uk/diabetes-medication/thiazolidinediones.html
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Structure_Activity_Relationship_of_Thiazolidinedione_Based_Antidiabetic_Agents.pdf
https://pubmed.ncbi.nlm.nih.gov/36378997/
https://pubmed.ncbi.nlm.nih.gov/36378997/
https://ijppr.humanjournals.com/wp-content/uploads/2024/02/6.Srinivasan-M-Dr.-P.-G-Sunitha-Dr.-N.-Deattu.pdf
https://www.thepharmajournal.com/archives/2017/vol6issue12/PartF/6-12-43-878.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents
[patents.google.com]

18. scispace.com [scispace.com]

19. mdpi.com [mdpi.com]

20. m.youtube.com [m.youtube.com]

21. pharmacyjournal.info [pharmacyjournal.info]

22. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic
potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

24. [PDF] Therapeutic Actions of the Thiazolidinediones in Alzheimer's Disease | Semantic
Scholar [semanticscholar.org]

25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a
systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

26. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative
management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

27. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

28. Thiazolidinedione - Wikipedia [en.wikipedia.org]

29. droracle.ai [droracle.ai]

30. How safe is the use of thiazolidinediones in clinical practice? - PubMed
[pubmed.ncbi.nlm.nih.gov]

31. researchgate.net [researchgate.net]

32. An in-depth review of PPARγ modulators as anti-diabetes therapeutics - PubMed
[pubmed.ncbi.nlm.nih.gov]

33. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Thiazolidinediones: A Comprehensive Technical Review
of a Privileged Scaffold in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348184#literature-review-of-thiazolidinedione-
compounds]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://patents.google.com/patent/CN103554053A/en
https://patents.google.com/patent/CN103554053A/en
https://scispace.com/pdf/synthesis-of-thiazolidinedione-compound-library-2z5d3dso.pdf
https://www.mdpi.com/2673-6918/2/3/13
https://m.youtube.com/watch?v=j9TKz6IGnqM
https://www.pharmacyjournal.info/article/4/1-1-4-753.pdf
https://pubmed.ncbi.nlm.nih.gov/39899123/
https://pubmed.ncbi.nlm.nih.gov/39899123/
https://pubmed.ncbi.nlm.nih.gov/39621087/
https://pubmed.ncbi.nlm.nih.gov/39621087/
https://www.semanticscholar.org/paper/Therapeutic-Actions-of-the-Thiazolidinediones-in-P%C3%A9rez-Quintanilla/d5d5718ee9e7b1bf0cddd537c133b5917ead2c51
https://www.semanticscholar.org/paper/Therapeutic-Actions-of-the-Thiazolidinediones-in-P%C3%A9rez-Quintanilla/d5d5718ee9e7b1bf0cddd537c133b5917ead2c51
https://pmc.ncbi.nlm.nih.gov/articles/PMC11244712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11244712/
https://pubmed.ncbi.nlm.nih.gov/17722967/
https://pubmed.ncbi.nlm.nih.gov/17722967/
https://www.ncbi.nlm.nih.gov/books/NBK551656/
https://en.wikipedia.org/wiki/Thiazolidinedione
https://www.droracle.ai/articles/101387/what-are-the-typical-side-effects-of-thiazolidinediones-tzds
https://pubmed.ncbi.nlm.nih.gov/19236215/
https://pubmed.ncbi.nlm.nih.gov/19236215/
https://www.researchgate.net/publication/5319212_PPAR_Modulators_and_PPAR_Pan_Agonists_for_Metabolic_Diseases_The_Next_Generation_of_Drugs_Targeting_Peroxisome_Proliferator-Activated_Receptors
https://pubmed.ncbi.nlm.nih.gov/40406962/
https://pubmed.ncbi.nlm.nih.gov/40406962/
https://www.mdpi.com/1422-0067/20/20/5055
https://www.benchchem.com/product/b1348184#literature-review-of-thiazolidinedione-compounds
https://www.benchchem.com/product/b1348184#literature-review-of-thiazolidinedione-compounds
https://www.benchchem.com/product/b1348184#literature-review-of-thiazolidinedione-compounds
https://www.benchchem.com/product/b1348184#literature-review-of-thiazolidinedione-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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